molecular formula C7H11NO2 B14643151 Azanium;formaldehyde;phenoxide CAS No. 55426-39-6

Azanium;formaldehyde;phenoxide

Katalognummer: B14643151
CAS-Nummer: 55426-39-6
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: DTCDQFXKTVPDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azanium;formaldehyde;phenoxide is a compound that combines three distinct chemical entities: azanium (NH4+), formaldehyde (CH2O), and phenoxide (C6H5O-). Each of these components contributes unique properties to the compound, making it a subject of interest in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azanium;formaldehyde;phenoxide typically involves the reaction of ammonium hydroxide (NH4OH) with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{NH}_4\text{OH} + \text{CH}_2\text{O} + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{NH}_4^+ + \text{CH}_2\text{O} + \text{C}_6\text{H}_5\text{O}^- ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Azanium;formaldehyde;phenoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated, nitrated, and sulfonated phenols

Vergleich Mit ähnlichen Verbindungen

Azanium;formaldehyde;phenoxide can be compared with other phenolic compounds and formaldehyde derivatives:

Similar Compounds

  • Phenol (C6H5OH)
  • Formaldehyde (CH2O)
  • Ammonium Hydroxide (NH4OH)

Eigenschaften

CAS-Nummer

55426-39-6

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

azanium;formaldehyde;phenoxide

InChI

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3

InChI-Schlüssel

DTCDQFXKTVPDBK-UHFFFAOYSA-N

Kanonische SMILES

C=O.C1=CC=C(C=C1)[O-].[NH4+]

Verwandte CAS-Nummern

55426-39-6
35297-54-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.